Trh-amc

Beschreibung

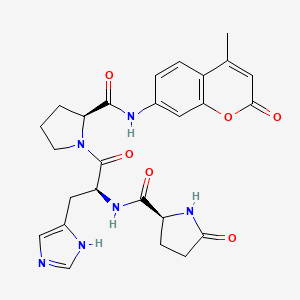

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKTPVHFSNFMB-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorogenic Probe TRH-AMC: A Technical Guide to its Mechanism of Action and Application in Pyroglutamyl-Peptidase II Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Thyrotropin-Releasing Hormone-7-Amido-4-methylcoumarin (TRH-AMC) and its application as a fluorogenic substrate for the enzyme Pyroglutamyl-peptidase II (PPII). This document details the enzymatic kinetics, experimental protocols for its use, and its role in the broader context of TRH signaling and inhibitor screening.

Core Mechanism of Action: A Fluorogenic Tool for a Specific Peptidase

This compound is a synthetic compound designed as a highly specific substrate for Pyroglutamyl-peptidase II (EC 3.4.19.6), also known as TRH-degrading ectoenzyme. PPII is a zinc-dependent metallopeptidase that plays a crucial role in the inactivation of Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2) in the extracellular space.[1]

The mechanism of action of this compound is centered on the enzymatic cleavage of the amide bond between the C-terminal proline residue of the TRH peptide sequence and the fluorescent aminomethylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by PPII, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the continuous and sensitive monitoring of PPII activity.

The specificity of this interaction is paramount. PPII exhibits a narrow substrate specificity, primarily targeting the pGlu-His bond of TRH and closely related peptides.[2] This ensures that in most biological contexts, the fluorescence generated from this compound cleavage can be directly attributed to PPII activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the interaction of this compound and other relevant compounds with Pyroglutamyl-peptidase II.

Table 1: Kinetic Parameters of Selected PPII Substrates

| Substrate | K_m_ (μM) | V_max_ (relative to TRH) | Source Organism of PPII |

| TRH (pGlu-His-Pro-NH₂) | 40 | 100% | Guinea-pig brain[2] |

| Glp-Asn-Pro-AMC | 0.97 (K_i_) | Not applicable (Inhibitor) | Porcine brain[3] |

Note: The K_m_ for this compound is not explicitly stated in the reviewed literature, but the structurally similar competitive inhibitor Glp-Asn-Pro-AMC has a K_i_ of 0.97 μM. Assays are typically run with this compound at a concentration of 5 μM, suggesting the K_m_ is in the low micromolar range.

Table 2: Inhibitory Constants (K_i_) of Competitive Inhibitors for PPII

| Inhibitor | K_i_ (μM) | Source Organism of PPII |

| Glp-Asn-Pro-NH₂ | 17.5 | Porcine brain[3] |

| Glp-Asn-Pro-AMC | 0.97 | Porcine brain[3] |

| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | 0.001 | Porcine brain |

| CPHNA | 8 | Not Specified |

| Luliberin (pGlu-His-Trp) | 20 | Guinea-pig brain[2] |

Experimental Protocols

Continuous Fluorometric Assay for PPII Activity

This protocol is adapted from methodologies used for purified PPII from porcine brain.

Materials:

-

Purified Pyroglutamyl-peptidase II

-

This compound (substrate)

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.5

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 5 μM) in Assay Buffer.

-

Prepare stock solutions of test inhibitors in DMSO. Create a dilution series to determine IC₅₀ or K_i_ values.

-

Dilute the purified PPII enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test inhibitor solution or vehicle control (e.g., DMSO)

-

PPII enzyme solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

-

Immediately place the microplate in the fluorometer, pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic mode) with readings taken at regular intervals (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the K_i_ for competitive inhibitors, use the following equation, where v_i_ and v_o_ are the initial rates in the presence and absence of the inhibitor, [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m_ is the Michaelis-Menten constant for the substrate: v_i_ / v_o_ = [I] / ([I] + K_i_ * (1 + [S] / K_m_))

-

Visualizations

Signaling Pathway of Thyrotropin-Releasing Hormone (TRH)

Caption: TRH signaling cascade initiated by G-protein coupled receptor activation.

Experimental Workflow for PPII Inhibition Assay using this compound

Caption: Workflow for determining PPII inhibition using the this compound fluorogenic assay.

Logical Relationship of this compound Mechanism of Action

Caption: Enzymatic cleavage of this compound by PPII leads to a fluorescent signal.

References

- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of and kinetic studies on a narrow specificity synaptosomal membrane pyroglutamate aminopeptidase from guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TRH-AMC: Substrate Specificity and Enzyme Kinetics for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate, Thyrotropin-Releasing Hormone-7-Amido-4-methylcoumarin (TRH-AMC), with a focus on its substrate specificity and the enzyme kinetics of its cleavage by key peptidases. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of neuropeptide metabolism and the development of therapeutic agents targeting associated enzymes.

Introduction: The Significance of TRH and its Metabolism

Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical neuroendocrine mediator. Beyond its primary role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary, TRH functions as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. The biological activity of TRH is tightly controlled by its enzymatic degradation. Several peptidases have been identified that cleave TRH, thereby terminating its signaling. Understanding the substrate specificity and kinetic properties of these enzymes is paramount for the development of inhibitors that can prolong the therapeutic effects of TRH or modulate its physiological functions.

This compound serves as a valuable tool for studying these TRH-degrading enzymes. It is a fluorogenic substrate where the native TRH sequence is linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the bond between the proline and AMC releases the highly fluorescent AMC moiety, providing a sensitive and continuous method for monitoring enzyme activity.

Key Enzymes in TRH Metabolism

Three primary enzymes are implicated in the metabolism of TRH and are relevant to the study of this compound cleavage:

-

Pyroglutamyl-peptidase II (PPII): Also known as TRH-degrading ectoenzyme, PPII (EC 3.4.19.6) is a membrane-bound metalloenzyme with a remarkably high and narrow specificity for TRH.[1] It catalyzes the hydrolysis of the pGlu-His bond, inactivating the hormone.

-

Prolyl Endopeptidase (PEP) or Prolyl Oligopeptidase (POP): PEP (EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).

-

Thimet Oligopeptidase (TOP): TOP (EC 3.4.24.15) is a metalloendopeptidase that hydrolyzes a variety of small bioactive peptides, generally between 5 and 17 amino acids in length.[2][3]

Substrate Specificity of TRH-Degrading Enzymes

The substrate specificity of these enzymes dictates their physiological roles and their potential as therapeutic targets.

Pyroglutamyl-peptidase II (PPII): PPII exhibits a very stringent substrate specificity, almost exclusively targeting TRH.[1] This high degree of specificity is a key characteristic that distinguishes it from other peptidases.

Prolyl Endopeptidase (POP): POP has a broader substrate specificity compared to PPII. Its primary requirement is a proline residue at the P1 position of the substrate. It shows a preference for uncharged residues at the P1' and P2' positions.[4]

Thimet Oligopeptidase (TOP): TOP displays a broader substrate range than PPII but is constrained by the size of the peptide. It preferentially cleaves oligopeptides and the specific cleavage site can vary depending on the substrate. For some substrates, TOP shows a preference for cleavage near the C-terminus.[3]

Enzyme Kinetics of this compound Cleavage

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of enzyme-substrate interaction and catalytic efficiency.

Quantitative Data Summary

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Conditions |

| Plasma TRH-degrading enzyme (likely PPII) | TRH | 4.1 | - | - | Rat Plasma |

| Thimet Oligopeptidase (TOP) | Various fluorogenic peptides | 0.2 - 10 | 0.1 - 1 | - | General range |

| Prolyl Endopeptidase (POP) from Sphingomonas capsulata | Z-Gly-Pro-pNA | 150 | - | - | pH 7.5, 30°C |

| Prolyl Endopeptidase (POP) from Flavobacterium meningosepticum | Z-Gly-Pro-pNA | 80 | - | - | pH 7.5, 30°C |

Experimental Protocols

Continuous Fluorometric Assay for this compound Cleavage

This protocol describes a general method for continuously monitoring the activity of TRH-degrading enzymes using this compound.

Materials:

-

Purified enzyme (e.g., PPII, POP, or TOP)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare Assay Buffer: Prepare a suitable assay buffer and ensure it is at the optimal pH and temperature for the enzyme being tested.

-

Prepare Substrate Dilutions: Dilute the this compound stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., from 0.1 to 10 times the expected Km).

-

Prepare Enzyme Solution: Dilute the purified enzyme in assay buffer to a concentration that will yield a linear rate of fluorescence increase over a reasonable time course (e.g., 10-60 minutes). The optimal enzyme concentration should be determined empirically.

-

Set up the Assay:

-

Add a fixed volume of the enzyme solution to each well of the 96-well microplate.

-

To initiate the reaction, add a corresponding volume of the this compound substrate dilution to each well. The final volume in each well should be consistent.

-

Include control wells containing:

-

Substrate and assay buffer (no enzyme) to measure background fluorescence.

-

Enzyme and assay buffer (no substrate) to measure any intrinsic enzyme fluorescence.

-

-

-

Measure Fluorescence: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature. Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis:

-

Subtract the background fluorescence from the readings of the experimental wells.

-

Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to moles of product (AMC) formed per unit time using a standard curve of free AMC.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates the typical workflow for determining the kinetic parameters of an enzyme using a fluorogenic substrate like this compound.

Caption: Workflow for determining enzyme kinetic parameters using this compound.

Signaling Pathways

TRH Signaling Pathway

TRH initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate a variety of downstream cellular processes.

Caption: Canonical TRH signaling pathway.

Conclusion

This compound is an indispensable tool for the characterization of enzymes involved in TRH metabolism. This guide has provided an in-depth overview of the substrate specificity and enzyme kinetics of key TRH-degrading enzymes, along with detailed experimental protocols and a summary of the relevant signaling pathway. The presented information is intended to support researchers and drug development professionals in their efforts to understand the intricate regulation of TRH signaling and to design novel therapeutic strategies targeting this important neuroendocrine system. Further research to determine the precise kinetic constants of PPII and POP with this compound will be invaluable for a more complete quantitative understanding.

References

The Discovery and Synthesis of Trh-amc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-proline amide (pGlu-His-Pro-NH₂), plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. The biological activity of TRH is tightly controlled by its enzymatic degradation. A key enzyme in this process is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl-peptidase II. To study the kinetics of this enzyme and to screen for potential inhibitors, a sensitive and continuous assay is required. This has led to the development of fluorogenic substrates, among which Thyrotropin-releasing hormone-7-amido-4-methylcoumarin (Trh-amc) has emerged as a valuable tool. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with experimental protocols and quantitative data.

Discovery of this compound as a Fluorogenic Substrate

The discovery of this compound, also referred to as pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA), was driven by the need for a continuous and sensitive method to measure the activity of the TRH-degrading ectoenzyme (TRH-DE). Prior to its development, assays for TRH-DE were often discontinuous, making it challenging to obtain reliable initial rate measurements for kinetic studies.

The innovation lay in coupling the cleavage of a TRH analogue to the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The principle of the assay is a two-step enzymatic reaction. First, TRH-DE cleaves the N-terminal pyroglutamyl residue from this compound, releasing His-Pro-AMC. Subsequently, a second enzyme, dipeptidyl peptidase IV (DPP-IV), which is added to the assay mixture in excess, cleaves the His-Pro dipeptide from His-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence over time provides a direct and continuous measure of TRH-DE activity.

This coupled enzyme assay allows for rapid and reliable kinetic analysis of TRH-DE and is particularly well-suited for high-throughput screening of potential enzyme inhibitors.

Quantitative Data

The utility of this compound as a substrate for TRH-DE is defined by its kinetic parameters. The Michaelis constant (Kₘ), which represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ), is a key indicator of the affinity of the enzyme for the substrate.

| Substrate | Enzyme | Kₘ (μM) | Assay Type |

| This compound (TRH-MCA) | TRH-DE | 3.4 ± 0.7 | Discontinuous |

| This compound (TRH-MCA) | TRH-DE | 3.8 ± 0.5 | Continuous |

Table 1: Kinetic parameters for the hydrolysis of this compound by TRH-DE.

Experimental Protocols

Enzymatic Assay for TRH-DE Activity using this compound

This protocol describes a continuous, coupled enzyme assay for measuring TRH-DE activity.

Materials:

-

This compound (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin)

-

Dipeptidyl peptidase IV (DPP-IV)

-

TRH-DE source (e.g., purified enzyme, cell membrane preparation)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

-

96-well black microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound, DPP-IV, and the TRH-DE enzyme source in the assay buffer.

-

To each well of a 96-well black microplate, add the assay buffer.

-

Add the DPP-IV solution to each well to a final concentration sufficient to ensure it is not rate-limiting.

-

Add the TRH-DE enzyme source to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Immediately place the microplate in the fluorometer and begin continuous measurement of the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for a defined period.

-

Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot. The rate of AMC release is proportional to the TRH-DE activity.

Synthesis of this compound

The synthesis of this compound (pyroglutamyl-histidyl-prolyl-7-amido-4-methylcoumarin) is a multi-step process that involves the synthesis of the TRH peptide followed by its coupling to the fluorophore, 7-amino-4-methylcoumarin (AMC). A common approach is to use solid-phase peptide synthesis (SPPS) for the peptide backbone followed by solution-phase coupling to AMC.

Part 1: Solid-Phase Synthesis of Pyroglutamyl-Histidyl-Proline (pGlu-His-Pro)

Materials:

-

Fmoc-Pro-Wang resin (or other suitable resin for C-terminal proline)

-

Fmoc-His(Trt)-OH (or other suitably protected histidine)

-

pGlu-OH (Pyroglutamic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Histidine Coupling:

-

Pre-activate Fmoc-His(Trt)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the protecting group from the newly added histidine.

-

Pyroglutamic Acid Coupling:

-

Pre-activate pGlu-OH using HBTU, HOBt, and DIPEA in DMF.

-

Add the activated pyroglutamic acid solution to the deprotected dipeptide-resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude pGlu-His-Pro peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the pGlu-His-Pro peptide as a white powder.

Part 2: Coupling of pGlu-His-Pro to 7-Amino-4-methylcoumarin (AMC)

Materials:

-

Purified pGlu-His-Pro peptide

-

7-Amino-4-methylcoumarin (AMC)

-

Coupling reagents: HBTU, HOBt, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)

-

Base: DIPEA

-

Solvent: Anhydrous DMF

-

RP-HPLC for purification

Procedure:

-

Activation of the Peptide Carboxyl Group:

-

Dissolve the purified pGlu-His-Pro peptide in anhydrous DMF.

-

Add the coupling reagents (e.g., HBTU, HOBt, and DIPEA) to the peptide solution to activate the C-terminal carboxyl group of proline.

-

-

Coupling to AMC:

-

Dissolve 7-amino-4-methylcoumarin in anhydrous DMF.

-

Add the AMC solution to the activated peptide solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by RP-HPLC or LC-MS.

-

Once the reaction is complete, quench any remaining activated species with a small amount of water.

-

Remove the DMF under reduced pressure.

-

-

Purification of this compound:

-

Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the this compound by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the pure product.

-

-

Characterization and Lyophilization:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

Lyophilize the pure fractions to obtain this compound as a solid.

-

Visualizations

Caption: Coupled enzymatic assay for TRH-DE activity using this compound.

Caption: General workflow for the synthesis of this compound.

The Role of TRH-AMC in Neuropeptide Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-prolinamide (pGlu-His-Pro-NH2), is a crucial neuropeptide primarily known for its role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Beyond its endocrine functions, TRH acts as a neuromodulator in the central nervous system, influencing arousal, mood, and autonomic functions. The biological activity of TRH is tightly controlled by specific peptidases that degrade the neuropeptide, thereby terminating its signal. Two key enzymes involved in this process are Prolyl Endopeptidase (PEP) and Pyroglutamyl Peptidase II (PPII), also known as Thyroliberinase or TRH-degrading ectoenzyme.[2][3]

To investigate the intricate interplay between TRH and these degrading enzymes, researchers rely on sensitive and specific assay methodologies. A pivotal tool in this field is the fluorogenic substrate, L-Pyroglutamyl-L-histidyl-L-proline-7-amino-4-methylcoumarin (TRH-AMC). This synthetic analog of TRH is instrumental in the continuous monitoring of enzyme activity, enabling detailed kinetic studies and the screening of potential enzyme inhibitors. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this compound in neuropeptide interaction studies.

Core Concepts: The Fluorogenic Principle of this compound

This compound is designed to be non-fluorescent in its intact state. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached tripeptide. Enzymatic cleavage of the bond between the proline residue and the AMC moiety by enzymes such as prolyl endopeptidase releases the free AMC molecule. Liberated AMC exhibits strong fluorescence upon excitation at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme-catalyzed substrate hydrolysis, providing a real-time measurement of enzyme activity.

Key Enzymes in TRH Degradation

Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides that are generally shorter than 30 amino acids.[4] While not exclusively specific to TRH, PEP is considered a significant contributor to its degradation in the brain.[5] Altered PEP activity has been implicated in various neurological and psychiatric disorders, making it a target for drug development.[6]

Pyroglutamyl Peptidase II (PPII) / Thyroliberinase

Pyroglutamyl peptidase II (EC 3.4.19.6) is a membrane-bound metalloendopeptidase that exhibits high specificity for TRH.[3][7] It cleaves the pyroglutamyl-histidine bond of TRH, representing the primary inactivation pathway in the extracellular space.[8] Its restricted substrate specificity makes it a key regulator of TRH signaling and an attractive target for therapeutic intervention.[9][10]

Data Presentation: Quantitative Analysis of Enzyme Kinetics and Inhibition

The use of this compound allows for the precise determination of key kinetic parameters and inhibitor potencies. The following tables summarize representative quantitative data that can be obtained from such studies. Note: The following data are illustrative and may not represent a comprehensive list from all available literature. Researchers should consult specific publications for detailed experimental conditions.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | Km (µM) | Vmax (relative units) |

| Pyroglutamyl Peptidase II | Porcine Brain | Value not explicitly stated, but 5 µM this compound is used in assays, suggesting Km is in this range. | Dependent on enzyme concentration and assay conditions. |

| Prolyl Endopeptidase | Bovine Brain | Data for this compound not readily available. Assays often use other substrates like Z-Gly-Pro-AMC. | Dependent on enzyme concentration and assay conditions. |

Table 2: Inhibition of Pyroglutamyl Peptidase II (PPII) Activity using this compound

| Inhibitor | Ki (nM) | Type of Inhibition |

| Glp-Asn-Pro-Tyr-Trp-Trp-AMC | Specific value not provided, but shown to be a competitive inhibitor. | Competitive |

| pGlu-Asn-Pro-7-amido-4-methylcoumarin | Used in vivo to enhance TRH effects. | Competitive |

Table 3: Inhibition of Prolyl Endopeptidase (PEP) Activity

| Inhibitor | IC50 (nM) | Substrate Used |

| Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives | 0.079 - 11.8 | Z-Gly-Pro-AMC |

| Compound 6 (a boronic acid derivative) | Ki value determined, suggesting competitive inhibition. | Z-Gly-Pro-AMC |

| Z-Pro-prolinal | Potent inhibitor, but IC50 with this compound not specified. | Z-Gly-Pro-AMC |

Experimental Protocols

General Considerations

-

Reagent Purity: Ensure high purity of this compound, enzymes, and inhibitors.

-

Buffer Conditions: Optimize pH, ionic strength, and temperature for the specific enzyme being studied.

-

Instrumentation: A fluorescence plate reader or spectrofluorometer capable of excitation at ~380 nm and emission detection at ~460 nm is required.

-

Standard Curve: A standard curve using known concentrations of free AMC should be generated to convert relative fluorescence units (RFU) to the concentration of the product formed.

Protocol 1: Prolyl Endopeptidase (PEP) Activity Assay

This protocol is adapted from general fluorometric assays for PEP.

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris, 250 mM NaCl, 2.5 mM DTT, pH 7.5.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Solution: Dilute purified or recombinant PEP in assay buffer to the desired concentration.

-

Inhibitor Solutions: Dissolve inhibitors in DMSO or an appropriate solvent to create a stock solution.

-

-

Assay Procedure:

-

Pipette 50 µL of assay buffer into the wells of a black, flat-bottom 96-well plate.

-

For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations (or solvent control). Pre-incubate with the enzyme for a specified time if necessary.

-

Add 20 µL of the enzyme solution to each well.

-

Initiate the reaction by adding 20 µL of this compound (diluted in assay buffer to a final concentration, e.g., 50 µM).

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, vary the substrate concentration and plot V0 against [Substrate] to determine Km and Vmax using Michaelis-Menten kinetics.

-

For inhibition studies, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

Protocol 2: Pyroglutamyl Peptidase II (PPII) Activity Assay (Coupled Assay)

This is a coupled assay where the product of PPII cleavage of this compound is further cleaved to release AMC.[11]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.5.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

PPII Enzyme Solution: Dilute purified or recombinant PPII in assay buffer.

-

Dipeptidyl Peptidase IV (DPP-IV) Solution: Prepare a solution of partially purified bovine serum DPP-IV in assay buffer.

-

Inhibitor Solutions: Dissolve inhibitors in DMSO or an appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, combine 50 µL of assay buffer, 10 µL of DPP-IV solution, and 10 µL of the inhibitor solution or solvent control.

-

Add 10 µL of the PPII enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of this compound (diluted in assay buffer to a final concentration of 5 µM).[12]

-

Monitor the fluorescence increase as described in Protocol 1.

-

-

Data Analysis:

-

Perform data analysis as described for the PEP assay to determine kinetic parameters and inhibitor potencies for PPII.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: TRH Signaling Pathway.

dot

Caption: Enzymatic Cleavage of this compound.

dot

Caption: Experimental Workflow for Enzyme Assay.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complexities of neuropeptide signaling, specifically in the context of TRH degradation. Its fluorogenic nature allows for sensitive, real-time monitoring of enzyme activity, facilitating high-throughput screening of potential therapeutic agents that target prolyl endopeptidase and pyroglutamyl peptidase II. The detailed experimental protocols and data analysis frameworks provided in this guide offer a solid foundation for researchers to employ this compound effectively in their studies. By elucidating the kinetics of TRH degradation and identifying potent and specific inhibitors, the scientific community can pave the way for novel treatments for a range of endocrine and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

- 3. Pyroglutamyl-peptidase II - Wikipedia [en.wikipedia.org]

- 4. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymes involved in the degradation of thyrotropin releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]

- 10. Pyroglutamyl peptidase II inhibition enhances the analeptic effect of thyrotropin-releasing hormone in the rat medial septum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Trh-amc in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial biochemical characterization of Thyrotropin-Releasing Hormone-7-amido-4-methylcoumarin (Trh-amc). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this fluorogenic substrate in biochemical assays, particularly for the study of its primary enzyme target, pyroglutamyl-peptidase II.

Core Principles and Applications

This compound is a synthetic substrate designed for the sensitive and continuous measurement of the activity of Thyrotropin-Releasing Hormone (TRH)-degrading ectoenzyme, also known as pyroglutamyl-peptidase II (PPII). This enzyme plays a critical role in the regulation of TRH signaling by catalyzing the removal of the N-terminal pyroglutamyl residue from TRH, leading to its inactivation.

The use of this compound in biochemical assays is predicated on the fluorogenic properties of the 7-amido-4-methylcoumarin (AMC) group. In its intact peptide form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the proline and AMC residues by PPII, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to determine enzyme activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and its target enzyme, pyroglutamyl-peptidase II (PPII).

Table 1: Kinetic Parameters of this compound with PPII

| Substrate | Enzyme | Km (µM) | Assay Type | Reference |

| This compound (TRHMCA) | TRH-DE (PPII) | 3.4 ± 0.7 | Discontinuous | [1] |

| This compound (TRHMCA) | TRH-DE (PPII) | 3.8 ± 0.5 | Continuous Coupled | [1] |

Table 2: Inhibition Constants of PPII Inhibitors Determined using this compound

| Inhibitor | Ki (µM) | Assay Type | Reference |

| TRH | 35 ± 4 | Discontinuous | [1] |

| TRH-OH | 311 ± 31 | Discontinuous | [1] |

Experimental Protocols

This section provides a detailed methodology for a continuous, coupled fluorometric assay for measuring PPII activity using this compound. This assay is particularly useful for high-throughput screening of potential PPII inhibitors.[1]

Principle:

The assay relies on a two-step enzymatic reaction. In the first step, PPII cleaves this compound to produce His-Pro-AMC. In the second step, a coupling enzyme, dipeptidyl peptidase IV (DPP-IV), rapidly cleaves His-Pro-AMC to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the PPII activity.

Materials:

-

This compound (pyroglutamyl-histidyl-prolylamido-4-methyl coumarin)

-

Pyroglutamyl-peptidase II (PPII), purified

-

Dipeptidyl peptidase IV (DPP-IV)

-

Assay Buffer: 20 mM Potassium Phosphate, pH 7.5

-

96-well black microplates

-

Fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.

-

Prepare working solutions of PPII and DPP-IV in Assay Buffer. The optimal concentration of each enzyme should be determined empirically.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

DPP-IV solution

-

PPII solution (or inhibitor for inhibition assays)

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the components to equilibrate.

-

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the this compound solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (vo) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percent inhibition and determine the IC50 or Ki values.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

Caption: TRH Signaling Pathway and its Regulation by PPII.

Caption: Workflow for the Continuous Coupled Fluorometric Assay.

References

TRH-AMC: A Technical Guide for Exploring Endocrine System Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Thyrotropin-Releasing Hormone-7-amino-4-methylcoumarin (TRH-AMC) is a fluorogenic substrate analog of Thyrotropin-Releasing Hormone (TRH). Its inherent fluorescence upon enzymatic cleavage makes it an invaluable tool for the sensitive and continuous measurement of Pyroglutamyl Peptidase II (PPII) activity. PPII, also known as TRH-degrading ectoenzyme, is the primary enzyme responsible for the inactivation of TRH in the extracellular space.[1][2] The specific nature of this enzyme-substrate interaction allows for precise investigation into the regulation of the hypothalamic-pituitary-thyroid (HPT) axis and other TRH-mediated signaling pathways within the endocrine system. This guide provides an in-depth overview of this compound's application, including detailed experimental protocols, quantitative data, and visualization of the relevant biological pathways.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of TRH and the inhibition constant for a TRH analog by Pyroglutamyl Peptidase II. While the direct Vmax for this compound is not explicitly available in the reviewed literature, the provided data for the natural substrate (TRH) and a closely related inhibitor offers a valuable comparative baseline for experimental design.

| Compound | Enzyme | Parameter | Value | Source |

| [pyroGlu-3H]-TRH | Rat TRH-DE (wild-type) | Specific Activity | 250 nmol·min⁻¹·mg⁻¹ (at 2 µM substrate) | [3] |

| L-pyroglutamyl-L-asparaginyl-L-prolineamide | Porcine Brain TRH-DE | Kᵢ | 17.5 µM | [4] |

| Glp-Asn-Pro-7-amido-4-methyl coumarin | Porcine Brain TRH-DE | Kᵢ | 0.97 µM | [4] |

Experimental Protocols

Continuous Coupled Fluorometric Assay for Pyroglutamyl Peptidase II (PPII) Activity

This protocol is adapted from methodologies described for the kinetic analysis of PPII.[4]

Principle:

The assay measures the fluorescence generated from the cleavage of the pyroglutamate residue from this compound by PPII. The release of the 7-amino-4-methylcoumarin (AMC) moiety results in a quantifiable increase in fluorescence. To ensure continuous measurement, a coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV), is included to rapidly cleave the initial product, His-Pro-AMC, thereby preventing product inhibition and ensuring the measured rate is solely dependent on PPII activity.

Materials:

-

This compound (Substrate)

-

Pyroglutamyl Peptidase II (PPII), purified enzyme or tissue homogenate

-

Dipeptidyl Peptidase IV (DPP-IV)

-

Potassium Phosphate Buffer (20 mM, pH 7.5)

-

Microplate Fluorometer (Excitation: ~380 nm, Emission: ~460 nm)

-

37°C Incubator for the microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in 20 mM potassium phosphate buffer (pH 7.5). A typical substrate concentration for initial experiments is 5 µM.[4]

-

Prepare solutions of PPII and an excess of DPP-IV in 20 mM potassium phosphate buffer (pH 7.5). The optimal concentrations of both enzymes should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

20 mM Potassium Phosphate Buffer (to final volume)

-

DPP-IV solution

-

PPII solution (or sample containing PPII activity)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately place the microplate in the fluorometer, pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be optimized for AMC (typically around 380 nm and 460 nm, respectively).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For kinetic parameter determination (Km and Vmax), repeat the assay with varying concentrations of this compound. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

TRH Signaling Pathway

Caption: TRH signaling pathway initiated by ligand binding to its G-protein coupled receptor.

Experimental Workflow for PPII Activity Assay

Caption: Step-by-step workflow for the fluorometric assay of Pyroglutamyl Peptidase II activity.

Logical Relationship of this compound in Endocrine Research

Caption: The central role of this compound in studying PPII and its impact on endocrine regulation.

References

- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the thyrotropin‐releasing hormone‐degrading ectoenzyme by site‐directed mutagenesis of cysteine residues: Cys68 is involved in disulfide‐linked dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of TRH-AMC and Its Derivatives for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biochemical properties, and applications of Thyrotropin-Releasing Hormone-7-Amino-4-Methylcoumarin (TRH-AMC) and its analogs, this guide provides a critical resource for scientists and researchers in neuropeptide signaling and drug discovery. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding and application of these important biochemical tools.

Introduction to this compound

Thyrotropin-Releasing Hormone (TRH) is a tripeptide (pGlu-His-Pro-NH2) that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. Its fluorogenic derivative, TRH-7-Amino-4-Methylcoumarin (this compound), is a valuable substrate for studying the activity of TRH-degrading ectoenzymes, such as pyroglutamyl-peptidase II (PPII). The enzymatic cleavage of the N-terminal pyroglutamate residue from this compound is the initial step in a cascade that ultimately leads to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC), providing a sensitive method for monitoring enzyme activity. This guide delves into the specifics of this compound and its derivatives, offering a technical overview for their effective use in research and development.

Quantitative Data on this compound Derivatives

Table 1: Inhibition Constants (Ki) of this compound Derivatives against Pyroglutamyl-Peptidase II (PPII)

| Compound | Ki (μM) | Enzyme Source |

| Glp-Asn-Pro-AMC | 0.97[1] | Porcine brain[1] |

| Glp-Asn-Pro-NH2 | 17.5[1] | Porcine brain[1] |

Table 2: Binding Affinities (Ki) and Signaling Potencies (EC50) of TRH Analogs at TRH Receptors (TRH-R1 and TRH-R2) [1]

| Analog (Structure) | TRH-R1 Ki (μM) | TRH-R2 Ki (μM) | TRH-R1 EC50 (μM) | TRH-R2 EC50 (μM) |

| TRH | 0.02 | 0.02 | 0.01 | 0.003 |

| Analog 21a ((R)-Ocp-His(2-CH3)-Pro-NH2) | 0.17 | 0.016 | 0.05 | 0.0021 |

| Analog 10a (pGlu-His(2-C3H7)-Pro-NH2) | 0.32 | 0.17 | 0.29 | 0.027 |

| Analog 10f (pGlu-His(2-cyclohexyl)-Pro-NH2) | 0.34 | 0.14 | 0.34 | 0.48 |

Note: This table presents a selection of data from a larger study to illustrate the impact of modifications on receptor affinity and potency. For a comprehensive list of analogs, refer to the source publication.[1]

Experimental Protocols

Synthesis of this compound

Fluorimetric Assay for Pyroglutamyl-Peptidase II (PPII) Activity using this compound

This assay is based on the enzymatic hydrolysis of the fluorogenic substrate

Method 1: Enzymatic Liberation of AMC [4]

-

Reaction Mixture:

-

This compound substrate

-

Purified or partially purified pyroglutamyl-peptidase II

-

Partially purified bovine serum dipeptidyl aminopeptidase type-IV

-

Assay Buffer: 20 mM potassium phosphate buffer, pH 7.5.[1]

-

-

Incubation: Incubate the reaction mixture at 37°C.[1]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The excitation and emission wavelengths for free AMC are typically around 341 nm and 441 nm, respectively.[5]

Method 2: Non-Enzymatic Liberation of AMC by Cyclization [4]

-

Initial Enzymatic Reaction:

-

Incubate this compound with pyroglutamyl-peptidase II in the assay buffer at 37°C.

-

-

Heat-Induced Cyclization: After the initial incubation, heat the reaction mixture for up to 2 hours at 80°C. This promotes the non-enzymatic cyclization of the His-Pro-AMC metabolite to cyclo(His-Pro) and liberates free AMC.

-

Fluorescence Measurement: After cooling, measure the fluorescence of the liberated AMC as described in Method 1.

Signaling Pathways

TRH initiates its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and in some species, TRH receptor 2 (TRH-R2). Upon ligand binding, the receptor activates the Gq/G11 family of G proteins, triggering a cascade of intracellular signaling events.

Caption: TRH signaling pathway initiated by receptor binding.

The binding of TRH to its receptor leads to the activation of phospholipase C-β (PLCβ) via the Gαq/11 subunit. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway and, in the pituitary, the synthesis and release of thyroid-stimulating hormone (TSH).

Caption: Experimental workflow for the this compound assay.

This guide provides a foundational understanding of this compound and its derivatives, offering valuable data and protocols for researchers. Further investigation is warranted to fully elucidate the kinetic properties of this compound and to develop a standardized, detailed synthesis protocol. The continued exploration of TRH analogs will undoubtedly contribute to a deeper understanding of neuropeptide signaling and the development of novel therapeutics.

References

- 1. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. The development of two fluorimetric assays for the determination of pyroglutamyl aminopeptidase type-II activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Untitled Document [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Continuous Fluorometric Assay of Prolyl Endopeptidase using TRH-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones, including Thyrotropin-releasing hormone (TRH). Its involvement in various physiological processes, including neurological functions, has made it a significant target for drug discovery.[1] Continuous enzyme assays are vital for studying enzyme kinetics and for high-throughput screening of potential inhibitors.[2][3] This document provides a detailed protocol for a continuous enzyme assay using the fluorogenic substrate TRH-AMC (pGlu-His-Pro-7-amino-4-methylcoumarin).

The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate by PREP at the C-terminal side of the proline residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the PREP activity, allowing for real-time monitoring of the enzymatic reaction.[4][5]

Principle of the Assay

The enzymatic reaction is as follows:

pGlu-His-Pro-AMC (non-fluorescent) + H₂O ---(Prolyl Endopeptidase)---> pGlu-His-Pro + AMC (fluorescent)

The liberated AMC fluoresces when excited at approximately 360-380 nm, with an emission maximum around 460-465 nm.[6] By continuously monitoring the fluorescence intensity over time, the initial reaction velocity can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principle of the assay and the general experimental workflow.

Caption: Principle of the this compound continuous enzyme assay.

Caption: General experimental workflow for the continuous PREP assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| Prolyl Endopeptidase (human, recombinant) | R&D Systems | 3324-SE | -20°C or -80°C |

| This compound | Custom Peptide Synthesis | N/A | -20°C (desiccated, protected from light) |

| Z-Pro-prolinal (PREP inhibitor) | Sigma-Aldrich | Z3380 | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Fluorescence microplate reader | e.g., BioTek, Tecan | N/A | N/A |

Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 1 mM DTT, pH 7.5 at 30°C):

-

Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

-

Prepare a 1 M stock solution of DTT in ultrapure water.

-

On the day of the experiment, dilute the Tris-HCl stock to 50 mM in ultrapure water.

-

Just before use, add DTT from the stock solution to a final concentration of 1 mM.

2. This compound Substrate Stock Solution (10 mM):

-

Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

-

Store in small aliquots at -20°C, protected from light.

3. Prolyl Endopeptidase (PREP) Enzyme Working Solution:

-

The final concentration of the enzyme in the assay will need to be optimized. A starting point is a final concentration of 1-10 nM.

-

Dilute the enzyme stock in cold Assay Buffer immediately before use. Keep the enzyme on ice.

4. Inhibitor Stock Solution (e.g., Z-Pro-prolinal, 10 mM):

-

Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution.

-

Prepare serial dilutions in DMSO for dose-response experiments.

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

1. Instrument Setup:

-

Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC (Ex: 360 nm, Em: 460 nm).[7]

-

Set the plate reader to kinetic mode to take readings at regular intervals (e.g., every 60 seconds) for a total duration of 30 minutes.

-

Set the assay temperature (e.g., 30°C or 37°C).[8]

2. Assay Plate Preparation:

-

Prepare the following reaction mixtures in each well of the 96-well plate. It is recommended to perform all assays in triplicate.

| Component | Volume for Enzyme Activity Assay | Volume for Inhibitor Assay | Final Concentration |

| Assay Buffer | 80 µL | 79 µL | As per recipe |

| Inhibitor (or DMSO for control) | 0 µL | 1 µL | Variable (e.g., 0.1 nM - 10 µM) |

| PREP Enzyme Working Solution | 10 µL | 10 µL | 1-10 nM (Optimized) |

| Total Pre-incubation Volume | 90 µL | 90 µL |

3. Pre-incubation:

-

Mix the contents of the wells by gentle shaking.

-

Pre-incubate the plate at the assay temperature (e.g., 30°C) for 10-15 minutes. This step allows the enzyme and inhibitor to interact before the reaction starts.[6]

4. Reaction Initiation:

-

Prepare a working solution of this compound by diluting the 10 mM stock in Assay Buffer. The final substrate concentration should ideally be at or below the Km value. A starting point is 10-50 µM. For a final concentration of 20 µM in a 100 µL reaction, you would need a 200 µM working solution.

-

Initiate the enzymatic reaction by adding 10 µL of the this compound working solution to each well.

-

Immediately place the plate in the fluorescence reader and start the kinetic read.

Data Analysis

1. Determination of Enzyme Activity:

-

The output from the plate reader will be relative fluorescence units (RFU) over time.

-

Plot RFU versus time (in minutes) for each reaction.

-

The initial velocity (V₀) of the reaction is the initial linear slope of this curve (ΔRFU/min).

-

To convert this rate into moles of product formed per minute, a standard curve of free AMC must be generated under the same assay conditions.

2. AMC Standard Curve:

-

Prepare a series of known concentrations of free AMC in the Assay Buffer.

-

Measure the fluorescence of each concentration in the plate reader.

-

Plot RFU versus AMC concentration (µM). The slope of this line will be the conversion factor (RFU/µM).

-

Enzyme Activity (µmol/min/mg) = (V₀ / slope of AMC curve) / (mg of enzyme in the well)

3. Inhibitor Potency (IC₅₀) Determination:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO) reaction: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Key Assay Parameters

The following table summarizes typical starting conditions for the assay. These should be optimized for your specific experimental setup.

| Parameter | Recommended Starting Condition | Notes |

| Enzyme | ||

| Enzyme Concentration | 1-10 nM | Should provide a linear reaction rate for at least 20-30 minutes. |

| Substrate | ||

| This compound Concentration | 10-50 µM | Ideally at or below the Michaelis-Menten constant (Km). |

| Reaction Conditions | ||

| Buffer | 50 mM Tris-HCl, 1 mM DTT | Other buffers like HEPES or phosphate can also be used.[1] |

| pH | 7.5 | PREP is generally active in the neutral to slightly alkaline range.[9] |

| Temperature | 30°C | Can be adjusted (e.g., 23°C, 37°C) but must be kept consistent.[10] |

| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |

| Detection | ||

| Excitation Wavelength | ~360 nm | Optimal wavelengths may vary slightly between instruments. |

| Emission Wavelength | ~460 nm | |

| Read Interval | 60 seconds | |

| Total Read Time | 30 minutes |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or very low signal | Inactive enzyme. | Check enzyme storage and handling. Test with a known active batch or a positive control substrate like Z-Gly-Pro-AMC. |

| Incorrect wavelength settings. | Verify excitation and emission wavelengths for AMC. | |

| Substrate degradation. | Prepare fresh substrate dilutions. Protect from light. | |

| High background fluorescence | Contaminated buffer or reagents. | Use fresh, high-quality reagents. |

| Autohydrolysis of substrate. | Run a "no-enzyme" control. If high, the substrate may be unstable in the assay buffer. | |

| Non-linear reaction rate | Substrate depletion. | Lower the enzyme concentration or increase the substrate concentration. |

| Enzyme instability. | Check the effect of additives like BSA (0.01%) in the assay buffer. Ensure DTT is freshly added. | |

| Inner filter effect. | Occurs at high substrate/product concentrations. Dilute the samples if necessary. |

References

- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Enzyme assay - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. explorationpub.com [explorationpub.com]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorometric Measurement of Pyroglutamyl-Peptidase II (PPII) Activity

Introduction

Pyroglutamyl-peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, is a highly specific membrane-bound metalloenzyme that plays a crucial role in regulating the biological activity of TRH (pGlu-His-Pro-NH2).[1][2] By cleaving the N-terminal pyroglutamyl (pGlu) residue, PPII inactivates TRH in the extracellular space, thereby terminating its signaling cascade.[1][3] Given its specificity, PPII is a key target for studying TRH metabolism and developing therapeutic agents.[2][4]

This document provides a detailed protocol for a continuous fluorometric assay to measure PPII activity using the substrate pGlu-His-Pro-AMC (TRH-AMC).

Principle of the Assay

The measurement of PPII activity using this compound is a coupled enzymatic assay. The process involves two sequential steps:

-

PPII-mediated Cleavage: PPII specifically hydrolyzes the bond between the pyroglutamyl and histidyl residues of the substrate, pGlu-His-Pro-AMC. This reaction releases pyroglutamate and the intermediate peptide, His-Pro-AMC.

-

DPP-IV-mediated Release of AMC: The product of the first reaction, His-Pro-AMC, is not fluorescent. A second coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV), is added in excess to the reaction mixture. DPP-IV rapidly cleaves the His-Pro dipeptide, liberating the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).

The rate of increase in fluorescence is directly proportional to the rate of this compound hydrolysis by PPII. The fluorescence of the liberated AMC is monitored kinetically using a fluorometer with excitation at approximately 360-380 nm and emission at approximately 460 nm.[5]

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for PPII.

-

Inhibitor Screening: High-throughput screening and characterization of potential PPII inhibitors for drug development.[1]

-

Biological Research: Quantifying PPII activity in various biological samples, including purified enzyme preparations, cell lysates, and tissue homogenates.[6]

-

Signal Transduction Studies: Investigating the regulation of TRH signaling pathways.

Experimental Protocols

Materials and Reagents

-

Microplate Reader: Fluorometer capable of kinetic measurements with excitation at 360-380 nm and emission at 440-460 nm.

-

Microplates: Opaque 96-well plates (e.g., black with a clear bottom).

-

Enzyme Source: Purified PPII or biological samples (cell lysates, tissue homogenates).

-

Substrate: pGlu-His-Pro-AMC (this compound), (Bachem or other supplier).

-

Coupling Enzyme: Dipeptidyl Peptidase IV (DPP-IV) from a commercial source (e.g., porcine kidney or recombinant).

-

Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve.

-

Buffer Components: Potassium phosphate (monobasic and dibasic).

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and standard.

-

Inhibitors (Optional): Specific PPII inhibitors for control experiments.

-

Protein Assay Reagent: (e.g., Bradford or BCA) for determining protein concentration in biological samples.

Protocol 1: Reagent Preparation

-

Assay Buffer (20 mM Potassium Phosphate, pH 7.5):

-

Prepare stock solutions of 20 mM monobasic potassium phosphate (KH₂PO₄) and 20 mM dibasic potassium phosphate (K₂HPO₄).

-

Mix the two solutions until the pH reaches 7.5.

-

Store at 4°C. Warm to 37°C before use.

-

-

This compound Substrate Stock (10 mM):

-

Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light.

-

-

AMC Standard Stock (1 mM):

-

Dissolve AMC powder in 100% DMSO to make a 1 mM stock solution.

-

Aliquot and store at -20°C, protected from light.

-

-

DPP-IV Coupling Enzyme Solution:

-

Reconstitute DPP-IV according to the manufacturer's instructions to a concentration of ~1 U/mL in Assay Buffer. Prepare this solution fresh before each experiment.

-

Protocol 2: Continuous Assay for PPII Activity

This protocol is designed for a total reaction volume of 100 µL per well. Adjust volumes as needed.

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing:

-

80 µL Assay Buffer (pre-warmed to 37°C)

-

5 µL DPP-IV solution (~0.005 Units final)

-

5 µL Enzyme Sample (purified PPII or biological sample, diluted in Assay Buffer)

-

For negative controls, substitute the enzyme sample with 5 µL of Assay Buffer.

-

-

Plate Setup:

-

Add 90 µL of the Reaction Mix to each well of the 96-well plate.

-

If testing inhibitors, add the inhibitor to the well at this stage and pre-incubate with the enzyme for 10-15 minutes at 37°C.

-

-

Initiate Reaction:

-

Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

-

Start the reaction by adding 10 µL of the 200 µM this compound working solution to each well. This results in a final substrate concentration of 20 µM. A substrate concentration of 5 µM has also been reported as effective.[1]

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorometer (pre-set to 37°C).

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes.

-

Settings: Excitation: 380 nm, Emission: 460 nm.

-

Protocol 3: AMC Standard Curve

-

Prepare Standards: Create a series of dilutions of the 1 mM AMC stock solution in Assay Buffer. A typical range would be from 0 µM to 25 µM.

-

Measure Fluorescence: Add 100 µL of each standard dilution to wells of the 96-well plate. Measure the endpoint fluorescence of each well using the same settings as the kinetic assay.

-

Plot Data: Plot the RFU values against the known AMC concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM) and y-intercept. This slope is essential for converting the kinetic data into reaction rates.

Data Analysis

-

Calculate the Rate of Reaction:

-

For each kinetic run, plot RFU versus time (minutes).

-

Determine the slope of the linear portion of the curve. This slope represents the reaction rate in RFU/min.

-

-

Convert to Molar Rate:

-

Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to µmol/min.

-

Rate (µmol/min) = (Slope from Assay [RFU/min]) / (Slope from Standard Curve [RFU/µmol])

-

-

Calculate Specific Activity:

-

For biological samples, determine the protein concentration (mg/mL) of the sample added to the well.

-

Specific Activity (µmol/min/mg) = Rate (µmol/min) / (Protein concentration [mg/mL] x Volume of sample added [mL])

-

Quantitative Data Summary

The this compound assay is frequently used to determine the inhibitory potency (Kᵢ) of various compounds against PPII.

| Compound Class | Compound Name | Kᵢ (µM) |

| Amine Conjugates | AMC | 0.47 ± 0.05 |

| 5-Aminoindan | 0.84 ± 0.08 | |

| 3,5-Dimethoxyaniline | 0.85 ± 0.13 | |

| 4-(Trifluoromethyl)aniline | 0.97 ± 0.18 | |

| 1,3-Benzodioxol-5-amine | 1.24 ± 0.07 | |

| m-Anisidine | 1.27 ± 0.06 | |

| Aniline | 2.80 ± 0.22 | |

| Table 1: Inhibitory constants (Kᵢ) for various compounds against purified porcine brain PPII, determined using a continuous fluorometric assay with this compound (5 µM) as the substrate. Data are presented as mean ± S.D. (n=3).[1] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Substrate degradation (light/hydrolysis). | Prepare fresh substrate dilutions. Store stock solutions protected from light at -20°C. |

| Autofluorescence from sample/compounds. | Run a control without substrate to measure sample background and subtract it from the assay wells. | |

| No or Low Signal | Inactive enzyme (PPII or DPP-IV). | Use fresh enzyme aliquots. Ensure proper storage conditions (-80°C for PPII). Check DPP-IV activity separately. |

| Incorrect buffer pH. | Verify the pH of the Assay Buffer is 7.5. | |

| Fluorometer settings are incorrect. | Confirm excitation/emission wavelengths and gain/sensitivity settings. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower concentration of enzyme or run the assay for a shorter duration. |

| Enzyme instability. | Ensure assay is performed at 37°C. Check for the presence of necessary cofactors or stabilizers if required. | |

| Product inhibition. | Dilute the enzyme sample and re-run the assay. |

References

- 1. Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamyl peptidase II inhibition specifically increases recovery of TRH released from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scholars.mssm.edu [scholars.mssm.edu]

Application of TRH-AMC in High-Throughput Screening for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH) is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis and has various neuromodulatory functions in the central nervous system. The biological activity of TRH is tightly controlled by enzymatic degradation. Key enzymes involved in this process include Pyroglutamyl-Peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE), and Prolyl Oligopeptidase (POP).[1][2][3][4][5] The development of inhibitors for these enzymes is a promising therapeutic strategy for various neurological and endocrine disorders. TRH-AMC (Thyrotropin-Releasing Hormone-7-amido-4-methylcoumarin) is a fluorogenic substrate that can be utilized in high-throughput screening (HTS) campaigns to identify inhibitors of TRH-degrading enzymes.[6][7] Cleavage of the amide bond between the proline residue of TRH and the AMC group by these enzymes results in the release of the highly fluorescent AMC molecule, providing a quantifiable readout of enzyme activity.

Principle of the Assay

The this compound based assay is a fluorescence intensity-based assay. In the intact this compound molecule, the fluorescence of the AMC group is minimal. Upon enzymatic cleavage by a TRH-degrading enzyme such as PPII, the AMC moiety is released, leading to a significant increase in fluorescence intensity when excited at the appropriate wavelength (typically around 380 nm). The emission is then measured at approximately 460 nm. In a screening context, a decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the enzyme. This principle allows for the rapid and sensitive screening of large compound libraries to identify potential enzyme inhibitors.

Relevant Signaling and Degradation Pathways

TRH Signaling Pathway

TRH initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[8][9] Upon binding, the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events lead to the various cellular responses associated with TRH.[1][7]

TRH Degradation Pathway

The enzymatic degradation of TRH is a critical step in terminating its signal. PPII specifically cleaves the pyroglutamyl-histidine bond, while POP can cleave the proline-amide bond.[1][3][4] The use of this compound in an HTS assay primarily targets enzymes that cleave the Pro-AMC bond, making it particularly suitable for identifying inhibitors of enzymes with post-proline cleaving activity.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of TRH-degrading enzymes using this compound involves several key stages, from assay development to hit confirmation.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA. The optimal buffer composition may need to be determined empirically for the specific enzyme being targeted.

-